Diethyl 2-(4-methoxyphenyl)malonate

Description

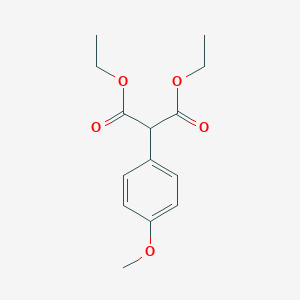

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(4-methoxyphenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-6-8-11(17-3)9-7-10/h6-9,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHBIWJHLHGDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382865 | |

| Record name | Diethyl 2-(4-methoxyphenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23197-67-3 | |

| Record name | Diethyl 2-(4-methoxyphenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-(4-methoxyphenyl)malonate

Introduction

Diethyl 2-(4-methoxyphenyl)malonate is a versatile diester of malonic acid that serves as a crucial building block in advanced organic synthesis. Its strategic importance is particularly noted in the fields of medicinal chemistry and materials science, where the introduction of the 4-methoxyphenyl moiety can impart desirable pharmacokinetic and physicochemical properties to target molecules. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its practical applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific rigor. This compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is diethyl 2-(4-methoxyphenyl)propanedioate .[1]

This compound is also known by a variety of synonyms in literature and commercial catalogs, which include:

-

This compound[1]

-

Diethyl p-anisylmalonate

-

2-(4-Methoxyphenyl)malonic acid diethyl ester[1]

-

Propanedioic acid, 2-(4-methoxyphenyl)-, 1,3-diethyl ester[1]

-

Diethyl 4-methoxyphenyl malonate[1]

Key Identifiers:

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in experimental design. The key properties of diethyl 2-(4-methoxyphenyl)propanedioate are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 266.29 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in common organic solvents like ethanol, ether, and dichloromethane. | General knowledge |

Synthesis of Diethyl 2-(4-methoxyphenyl)propanedioate: A Mechanistic Approach

The most prevalent and logical synthetic route to diethyl 2-(4-methoxyphenyl)propanedioate is through the nucleophilic substitution of a suitable 4-methoxybenzyl halide with the enolate of diethyl malonate. This reaction, a cornerstone of malonic ester synthesis, allows for the facile formation of a carbon-carbon bond.

Underlying Principles

The α-protons of the methylene group in diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile that can readily attack an electrophilic carbon center, such as the benzylic carbon of 4-methoxybenzyl chloride.

Experimental Protocol

Materials:

-

Diethyl malonate

-

Sodium ethoxide (or a suitable base like sodium hydride)

-

Anhydrous ethanol (or a suitable polar aprotic solvent if using NaH)

-

4-Methoxybenzyl chloride

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the diethyl malonate enolate.

-

Nucleophilic Substitution: To the solution of the enolate, add 4-methoxybenzyl chloride dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Workup: After cooling to room temperature, the reaction mixture is quenched by the addition of dilute hydrochloric acid to neutralize any remaining base. The ethanol is removed under reduced pressure. The resulting aqueous residue is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation to yield the crude product. The crude diethyl 2-(4-methoxyphenyl)propanedioate can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Sources

Diethyl 2-(4-methoxyphenyl)malonate CAS number

An In-depth Technical Guide to Diethyl 2-(4-methoxyphenyl)malonate

Authored by a Senior Application Scientist

Introduction

This compound is a versatile diester of malonic acid that serves as a crucial building block in advanced organic synthesis. Characterized by a reactive methylene group activated by two adjacent ester functionalities and substituted with a 4-methoxyphenyl group, this compound is a valuable precursor for a wide array of complex molecular architectures. Its strategic importance is most pronounced in medicinal chemistry and drug development, where it functions as a key intermediate in the synthesis of pharmacologically active heterocyclic scaffolds and aryl-aliphatic compounds. This guide provides an in-depth exploration of its synthesis, chemical properties, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A precise understanding of the compound's physical and spectroscopic properties is fundamental for its application in research and development. The data presented below has been compiled from authoritative chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23197-67-3 | PubChem[1] |

| Molecular Formula | C₁₄H₁₈O₅ | ChemicalBook[2], PubChem[1] |

| Molecular Weight | 266.29 g/mol | PubChem[1] |

| IUPAC Name | diethyl 2-(4-methoxyphenyl)propanedioate | PubChem[1], Benchchem[3] |

| InChI Key | QXHBIWJHLHGDEO-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC | PubChem[1] |

Table 2: Spectroscopic Data for Structural Elucidation

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data available, typically showing signals for ethoxy protons, the methoxy group, aromatic protons, and the methine proton. | PubChem[1] |

| ¹³C NMR | Data available for confirming the carbon skeleton. | PubChem[1] |

| IR Spectroscopy | Characteristic strong C=O stretching vibrations for the ester groups. | PubChem[1] |

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound and its analogs involves the nucleophilic substitution reaction of diethyl malonate. Understanding the mechanism and the factors that control this reaction is critical for optimizing yield and purity.

Alkylation of Diethyl Malonate

The conventional synthesis involves the alkylation of a diethyl malonate enolate with a suitable electrophile.[4] In the context of related compounds like Diethyl 2-(4-methoxybenzyl)malonate, 4-methoxybenzyl chloride is used.[4] This reaction is a classic example of an Sₙ2 mechanism, where the enolate ion, a potent nucleophile, attacks the electrophilic carbon of the alkylating agent, displacing a halide.[4]

The acidity of the α-hydrogen on the methylene group of diethyl malonate (pKa ≈ 13) is a key feature, allowing for its deprotonation by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate.[4] The choice of base and solvent is crucial; using the same alkoxide as the ester (ethoxide for diethyl ester) prevents transesterification, a potential side reaction. Protic solvents are generally favored as they promote C-alkylation over O-alkylation, ensuring the desired carbon-carbon bond formation.[4]

Protocol: Synthesis of 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin

This protocol is adapted from established procedures for the synthesis of coumarins from substituted malonates and phenols. [5] Objective: To synthesize a coumarin derivative via thermal cyclocondensation.

Materials:

-

Dimethyl 2-(4-methoxyphenyl)malonate (Note: The cited procedure uses the dimethyl ester, which is structurally analogous and follows the same reaction principle) [5]* 3-Methoxyphenol

-

Diphenyl ether (high-boiling solvent)

-

Toluene

-

Cyclohexane

Procedure:

-

Combine equimolar amounts (e.g., 0.1 mol) of dimethyl 2-(4-methoxyphenyl)malonate and 3-methoxyphenol in a reaction vessel containing diphenyl ether (approx. 20 g). [5]2. Heat the solution in a metal bath to 200-250 °C for approximately 3 hours. During this period, methanol will be liberated and can be observed distilling from the reaction mixture. [5]3. Once the initial liberation of methanol ceases, increase the temperature to 300 °C for an additional 2 hours to drive the reaction to completion, during which more methanol will be liberated. [5]4. Allow the reaction mixture to cool to room temperature.

-

Dilute the cooled mixture with toluene (50 mL) to precipitate the product. [5]6. Filter the solid product by suction filtration.

-

Wash the collected solid with cyclohexane (100 mL) to remove residual diphenyl ether. [5]8. Dry the product under vacuum to yield 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin.

Self-Validation: The progress of the reaction can be monitored by observing the volume of methanol distilled. The final product's identity and purity should be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is rooted in the reactivity of its activated methylene group, enabling straightforward C-C bond formation through alkylation and its participation in cyclocondensation reactions to form diverse and medicinally relevant heterocyclic systems. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and applications is essential for the rational design and efficient construction of novel therapeutic agents.

References

-

PubChem. This compound | C14H18O5 | CID 2785178. [Link]

-

Kappe, C. O., et al. Malonates in Cyclocondensation Reactions. Molecules, 2000. [Link]

Sources

- 1. This compound | C14H18O5 | CID 2785178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. This compound | RUO [benchchem.com]

- 4. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1 | Benchchem [benchchem.com]

- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl 2-(4-methoxyphenyl)malonate: Properties, Reactivity, and Applications

Introduction

Diethyl 2-(4-methoxyphenyl)malonate is a versatile diester of malonic acid that serves as a crucial building block in advanced organic synthesis. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and drug development, where it functions as a key precursor for a diverse array of complex molecular architectures. The presence of a reactive methylene group, activated by two flanking ester functionalities, combined with the electronic and steric influence of the 4-methoxyphenyl substituent, endows this molecule with a unique reactivity profile. This guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed experimental protocols for its application, and expert insights into its role in the synthesis of pharmacologically relevant compounds.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. While some experimental data is not widely published, the following table summarizes its key computed and known properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₅ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| IUPAC Name | diethyl 2-(4-methoxyphenyl)propanedioate | [1] |

| CAS Number | 23197-67-3 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 120 °C at 0.01 Torr (for the related Diethyl(phenylacetyl)malonate) | [2] |

| Melting Point | 108 - 109 °C (for the related diethyl malonate) | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, ether, chloroform, and benzene.[4][5] | , |

Spectroscopic Characterization

Spectroscopic data is essential for the identification and purity assessment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a triplet for the methyl protons and a quartet for the methylene protons), the methoxy group (a singlet), the aromatic protons (two doublets for the para-substituted ring), and the methine proton on the malonate backbone.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methoxy carbon, the carbons of the ethyl groups, and the methine carbon of the malonate core. The chemical shifts of carbonyl carbons are typically observed in the downfield region of the spectrum (165-180 ppm).[6][7]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹), C-O stretching vibrations, and bands associated with the aromatic ring.

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For related 2-substituted diethyl malonate derivatives, a common fragmentation pathway involves the loss of the diethyl malonate moiety (M-159).[8] The aryl derivatives typically show an intense molecular ion peak.[8]

Chemical Properties and Reactivity

The reactivity of this compound is primarily centered around the acidic α-hydrogen, making it a valuable substrate for forming carbon-carbon bonds.

Malonic Ester Synthesis: Alkylation

A cornerstone of its utility is the malonic ester synthesis, which allows for the introduction of alkyl or aryl substituents at the α-position. The process involves deprotonation of the α-carbon with a suitable base to form a resonance-stabilized enolate, which then acts as a nucleophile in a substitution reaction with an alkyl halide.

Mechanism of Malonic Ester Synthesis:

-

Enolate Formation: A base, such as sodium ethoxide, abstracts the acidic proton from the α-carbon to form a nucleophilic enolate.

-

Nucleophilic Substitution (Sₙ2): The enolate attacks an alkyl halide, displacing the halide and forming a new C-C bond.

-

Hydrolysis (Saponification): The ester groups are hydrolyzed to carboxylic acids, typically under acidic or basic conditions.

-

Decarboxylation: Upon heating, the resulting β-dicarboxylic acid readily loses a molecule of carbon dioxide to yield a substituted carboxylic acid.[9]

Caption: Mechanism of the Knoevenagel Condensation.

Applications in Synthesis

The unique reactivity of this compound makes it a valuable precursor in the synthesis of various important organic molecules.

Synthesis of Coumarins

Coumarins, a class of compounds with diverse biological activities, can be synthesized through the cyclocondensation of phenols with β-keto esters or malonic esters. This compound can react with substituted phenols at elevated temperatures to yield 3-aryl-4-hydroxycoumarins. For example, its reaction with a substituted phenol in a high-boiling solvent like diphenyl ether can lead to the formation of coumarin derivatives. [10]The mechanism involves an initial transesterification or acylation followed by an intramolecular cyclization. [10]

Precursor for Drug Discovery

The structural motif of this compound is found in the backbone of various pharmacologically active molecules. The malonic ester synthesis provides a reliable route to substituted acetic acids, which are common substructures in many drug candidates. While direct synthesis of commercial drugs from this specific malonate is not extensively documented, its analogs are widely used. For instance, diethyl malonate is a key starting material in the synthesis of barbiturates, vigabatrin (an anti-epileptic drug), and nalidixic acid (an antibiotic). The 4-methoxyphenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound, making this compound a valuable tool for structure-activity relationship (SAR) studies in drug development.

Experimental Protocols

The following protocols are representative examples of reactions involving diethyl malonates and can be adapted for this compound.

Protocol 1: General Procedure for Alkylation of a Diethyl Malonate Derivative

This protocol describes a general method for the C-alkylation of a diethyl malonate derivative using sodium hydride as a base.

Materials:

-

This compound (1.0 equivalent)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Alkyl halide (1.1-1.2 equivalents)

-

Anhydrous hexanes (for washing NaH)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stir bar, syringes, ice bath

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the solvent.

-

Enolate Formation: To the washed sodium hydride in the reaction flask, add anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath. Slowly add the this compound dropwise. Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

-

Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: Synthesis of a Coumarin Derivative via Knoevenagel Condensation

This protocol outlines the synthesis of a coumarin derivative from a salicylaldehyde and a diethyl malonate derivative using piperidine as a catalyst.

Materials:

-

Substituted Salicylaldehyde (1.0 equivalent)

-

This compound (1.0 equivalent)

-

Piperidine (catalytic amount)

-

Ethanol

-

Round-bottom flask, condenser, heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the salicylaldehyde and this compound in ethanol.

-

Catalysis: Add a catalytic amount of piperidine to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the ethanol under reduced pressure and purify the residue by recrystallization or column chromatography.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined reactivity, particularly in malonic ester synthesis and Knoevenagel condensations, provides chemists with a powerful tool for the construction of complex molecules with applications in pharmaceuticals and materials science. This guide has provided a comprehensive overview of its properties, reactivity, and synthetic applications, offering a foundation for its effective use in research and development.

References

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 1999, 4(9), 323-328. [Link]

-

Malonic ester synthesis. Wikipedia. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

-

21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]

-

This compound. PubChem. [Link]

-

Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 2021, 26(16), 4785. [Link]

-

Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [Link]

-

Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Crystals, 2021, 11(5), 565. [Link]

-

Diethyl malonate. Shanghai Orient Chemical Co.,Ltd. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

FFR 4 PDF. Scribd. [Link]

-

Original Knoevenagel condensation reaction. ResearchGate. [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Human Metabolome Database. [Link]

-

synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Jetir.Org. [Link]

-

Diethyl malonate. NIST WebBook. [Link]

-

diethyl malonate. MOLBASE. [Link]

-

Diethyl 2-(4-Methoxybenzyl)malonate. PubChem. [Link]

-

13C NMR Spectroscopy. University of Bath. [Link]

-

Diethyl malonate. Wikipedia. [Link]

-

Diethyl methylmalonate. PubChem. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Diethyl diethylmalonate. NIST WebBook. [Link]

-

DIETHYL 2-[(4-METHOXYPHENYL)METHYLENE]MALONATE. ChemBK. [Link]

Sources

- 1. This compound | C14H18O5 | CID 2785178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. diethyl [(4-methoxyphenyl)methyl](phenyl)malonate|95002-44-1 - MOLBASE Encyclopedia [m.molbase.com]

- 3. chembk.com [chembk.com]

- 4. Diethyl malonate [greenchemintl.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1 | Benchchem [benchchem.com]

- 10. Diethyl malonate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Diethyl 2-(4-methoxyphenyl)malonate for Advanced Research Applications

Executive Summary

Diethyl 2-(4-methoxyphenyl)malonate is a substituted diethyl malonate derivative featuring a methoxy-functionalized aromatic ring directly attached to the active methylene carbon. This unique structure positions it as a highly valuable and versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its strategic importance lies in its capacity to serve as a precursor for a wide array of complex molecular architectures, including pharmacologically relevant heterocyclic scaffolds. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its core physicochemical properties, robust synthetic protocols, detailed analytical characterization, and key applications. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a practical resource for leveraging this compound in advanced research and development programs.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | diethyl 2-(4-methoxyphenyl)propanedioate | PubChem[1] |

| Molecular Formula | C₁₄H₁₈O₅ | CymitQuimica, PubChem[1][2] |

| Molecular Weight | 266.29 g/mol | PubChem[1] |

| CAS Number | 23197-67-3 | PubChem[1] |

| Appearance | Colorless liquid | CymitQuimica[2] |

| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC | PubChem[1] |

| InChIKey | QXHBIWJHLHGDEO-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Insights

The synthesis of C-aryl malonates presents a distinct challenge compared to their C-alkyl counterparts. Standard nucleophilic substitution (SN2) pathways, effective for alkylating diethyl malonate enolates, are unviable for direct arylation due to the inertness of aryl halides to such reactions. Consequently, modern organometallic cross-coupling strategies are the methods of choice.

A robust and widely applicable method for the synthesis of this compound is the copper-catalyzed arylation of diethyl malonate. This approach offers mild reaction conditions and broad functional group tolerance, making it superior to harsher, classical methods.

Causality and Expertise: The success of this reaction hinges on the ability of a copper(I) catalyst, stabilized by a suitable ligand, to facilitate the formation of the critical carbon-carbon bond between the malonate nucleophile and the aryl electrophile. The ligand, often a diamine or phenanthroline derivative, is crucial for solubilizing the copper salt and modulating the reactivity of the catalytic species to prevent side reactions and promote the desired reductive elimination step that forms the final product. The choice of a mild base, such as cesium carbonate or potassium phosphate, is essential for generating the malonate enolate in situ without causing undesired hydrolysis of the ester groups.

Reaction: Diethyl malonate + 4-Iodoanisole → this compound

-

Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Copper(I) Iodide (CuI, 5 mol%), the chosen ligand (e.g., 1,10-Phenanthroline, 10 mol%), and Cesium Carbonate (Cs₂CO₃, 2.0 equivalents).

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous, degassed Toluene as the solvent, followed by Diethyl malonate (1.2 equivalents) and 4-Iodoanisole (1.0 equivalent) via syringe.

-

Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the inorganic salts and catalyst residues.

-

Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Caption: Workflow for Copper-Catalyzed Synthesis.

Analytical Characterization

Confirmation of the structure and purity of the synthesized product is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | ~7.2 ppm (d, 2H): Aromatic protons ortho to the malonate group. ~6.9 ppm (d, 2H): Aromatic protons meta to the malonate group. ~4.5 ppm (s, 1H): Methine proton on the malonate alpha-carbon. ~4.2 ppm (q, 4H): Methylene protons of the two ethyl ester groups. ~3.8 ppm (s, 3H): Methyl protons of the methoxy group. ~1.2 ppm (t, 6H): Methyl protons of the two ethyl ester groups. |

| ¹³C NMR | ~168 ppm: Carbonyl carbons of the ester groups. ~159 ppm: Aromatic carbon attached to the methoxy group. ~129-130 ppm: Aromatic carbons ortho to the malonate. ~114 ppm: Aromatic carbons meta to the malonate. ~62 ppm: Methylene carbons of the ethyl ester groups. ~58 ppm: Methine carbon of the malonate. ~55 ppm: Methyl carbon of the methoxy group. ~14 ppm: Methyl carbons of the ethyl ester groups. |

| Mass Spec (EI) | m/z 266: Molecular ion (M⁺). Key fragments corresponding to the loss of an ethoxy group (-OC₂H₅, m/z 221) and the loss of a carbethoxy group (-COOC₂H₅, m/z 193). The fragmentation pattern of substituted diethyl malonates is a key identifier.[3] |

| FT-IR (cm⁻¹) | ~2980: C-H stretching (aliphatic). ~1730-1750: Strong C=O stretching from the ester groups. ~1610, 1510: C=C stretching from the aromatic ring. ~1250: C-O stretching from the aryl ether. ~1150: C-O stretching from the esters. |

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a strategic intermediate. The parent compound, diethyl malonate, is a cornerstone in the synthesis of numerous pharmaceuticals, including barbiturates, non-steroidal anti-inflammatory agents, and vitamins.[4][5] The malonic ester synthesis pathway is a powerful method for constructing the carbon skeletons of many active pharmaceutical ingredients (APIs).[6]

The structure of this compound is pre-disposed for the synthesis of complex heterocyclic systems, which are foundational structures in a vast number of marketed drugs.[7]

-

Precursor to Substituted Acetic Acids: Through hydrolysis of the ester groups followed by thermal decarboxylation, the compound can be converted into 2-(4-methoxyphenyl)acetic acid derivatives. This is a classic malonic ester synthesis transformation that allows for the incorporation of the functionalized aryl ring into larger, more complex target molecules.[7]

-

Synthesis of Coumarins: The compound can undergo cyclocondensation reactions with substituted phenols (e.g., resorcinol derivatives) in a Pechmann-type condensation to yield 3-aryl-4-hydroxycoumarins. Coumarin scaffolds are known for their broad range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties.[7]

-

Synthesis of Barbiturates and Pyrimidines: Condensation with urea or thiourea in the presence of a strong base like sodium ethoxide can produce N-substituted barbiturates or thiobarbiturates. These pyrimidine-based heterocycles are well-established pharmacophores, most famously associated with sedative and hypnotic activities.

Caption: Synthetic utility pathways from the core molecule.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Researchers must consult the full Safety Data Sheet (SDS) before use.

| Aspect | Guideline | Reference |

| Primary Hazards | Harmful if swallowed (H302). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). | SDS[8] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | Standard Laboratory Practice |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling. | SDS[8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition. | Standard Laboratory Practice |

| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | SDS[8] |

| First Aid (Skin) | Wash off immediately with plenty of water. If skin irritation occurs, seek medical advice. | SDS[8] |

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, accessible synthesis via modern catalytic methods, and, most importantly, its versatility as a precursor to high-value chemical scaffolds, underscore its significance. By understanding the principles behind its synthesis and the pathways for its transformation, researchers can effectively harness this compound to construct novel molecules with tailored functions, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

-

diethyl malonate|95002-44-1 . MOLBASE. [Link]

-

DIETHYL 2-[(4-METHOXYPHENYL)METHYLENE]MALONATE . ChemBK. [Link]

-

Diethyl malonate . Wikipedia. [Link]

-

Diethyl Malonate-Process, Applications, Consultants, Company Profiles, Product, Material Safety Data Sheet, Reports . Primaryinfo.com. [Link]

-

This compound | C14H18O5 | CID 2785178 . PubChem, National Center for Biotechnology Information. [Link]

-

Diethyl 2-(4-Methoxybenzyl)malonate | C15H20O5 | CID 232045 . PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: Diethyl malonate . Carl ROTH. [Link]

-

Diethyl Malonate in Pharmaceutical Synthesis: A Crucial Building Block . Pharmaffiliates. [Link]

-

diethyl methylenemalonate . Organic Syntheses Procedure. [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives . MDPI. [Link]

- Preparation method of diethyl malonate.

Sources

- 1. This compound | C14H18O5 | CID 2785178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. primaryinfo.com [primaryinfo.com]

- 5. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1 | Benchchem [benchchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of Diethyl 2-(4-methoxyphenyl)malonate

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Diethyl 2-(4-methoxyphenyl)malonate, a key building block in the synthesis of various pharmacologically active compounds.[1] Designed for researchers, scientists, and drug development professionals, this document will delve into the theoretical underpinnings, practical considerations for spectral acquisition, and a detailed interpretation of the spectral data, thereby offering a holistic understanding of this compound's molecular architecture.

The Significance of this compound

This compound (CAS No. 23197-67-3) is a versatile intermediate in organic synthesis. Its structure, featuring a reactive methylene group activated by two flanking ester functionalities and a methoxy-substituted phenyl ring, makes it a valuable precursor for a variety of molecular scaffolds. A thorough characterization of this molecule is the first critical step in ensuring the integrity of subsequent synthetic transformations and the purity of the final active pharmaceutical ingredients.

Unraveling the Molecular Structure: A Detailed ¹H NMR Analysis

The ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. Each set of chemically non-equivalent protons in the molecule gives rise to a distinct signal in the spectrum, characterized by its chemical shift (δ), multiplicity, and integration.

Below is a detailed breakdown of the expected ¹H NMR spectrum of this compound. The predicted chemical shifts are based on established principles of NMR spectroscopy and data from analogous compounds.

Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ |

| b | ~ 3.80 | Singlet (s) | 3H | Ar-OCH₃ |

| c | ~ 4.20 | Quartet (q) | 4H | -O-CH₂ -CH₃ |

| d | ~ 4.90 | Singlet (s) | 1H | Ar-CH -(CO₂Et)₂ |

| e | ~ 6.90 | Doublet (d) | 2H | Aromatic H (ortho to -OCH₃) |

| f | ~ 7.30 | Doublet (d) | 2H | Aromatic H (meta to -OCH₃) |

In-depth Interpretation of the Spectral Data

-

The Ethyl Ester Protons (Signals a and c): The two ethyl groups are chemically equivalent and give rise to a characteristic triplet-quartet pattern. The six methyl protons (a ) are coupled to the four methylene protons (c ), resulting in a triplet at approximately 1.25 ppm. The methylene protons (c ) are in turn split by the methyl protons, appearing as a quartet around 4.20 ppm. The downfield shift of the quartet is due to the deshielding effect of the adjacent oxygen atom.

-

The Methoxy Protons (Signal b): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they appear as a sharp singlet at approximately 3.80 ppm. This chemical shift is characteristic for methoxy groups attached to an aromatic ring.

-

The Malonate Methine Proton (Signal d): The single proton on the carbon atom between the two carbonyl groups is significantly deshielded by both the aromatic ring and the two electron-withdrawing ester groups. This results in a downfield shift to around 4.90 ppm. It appears as a singlet as it has no adjacent protons to couple with.

-

The Aromatic Protons (Signals e and f): The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-donating methoxy group (e ) are shielded and appear upfield around 6.90 ppm. The protons meta to the methoxy group (f ) are less shielded and resonate further downfield at approximately 7.30 ppm. The coupling between these adjacent aromatic protons results in both signals appearing as doublets.

Visualizing the Proton Environments

The following diagram illustrates the distinct proton environments in this compound, corresponding to the signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton environments labeled.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following protocol outlines the key steps for the preparation and analysis of a sample of this compound.

I. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure the sample is completely dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is often pre-added to the deuterated solvent by the manufacturer to serve as an internal reference (δ = 0.00 ppm). If not present, a small amount can be added.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, the solution can be filtered through a small plug of glass wool in the Pasteur pipette during transfer.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse angle, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

-

Data Acquisition: Initiate the data acquisition process. The resulting free induction decay (FID) is a time-domain signal.

-

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. This is followed by phase correction and baseline correction to produce the final spectrum.

-

Integration and Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm. The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Workflow for ¹H NMR Analysis

The following diagram illustrates the workflow from sample preparation to final spectral analysis.

Caption: Workflow for acquiring and analyzing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that is indispensable for its characterization. Through a systematic analysis of the chemical shifts, multiplicities, and integrations, a complete and unambiguous assignment of all proton signals can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to confidently acquire and interpret the ¹H NMR spectrum of this important synthetic intermediate, thereby ensuring the quality and integrity of their research and development endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Guide to the ¹³C NMR Spectral Analysis of Diethyl 2-(4-methoxyphenyl)malonate

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Diethyl 2-(4-methoxyphenyl)malonate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's carbon framework, supported by foundational NMR principles and methodologies.

Introduction: The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon skeleton of a molecule. By probing the magnetic properties of the ¹³C isotope, which has a natural abundance of approximately 1.1%, this technique provides invaluable information about the number of non-equivalent carbon atoms and their chemical environments.[1] For a molecule such as this compound, which possesses a combination of aromatic, ester, and aliphatic moieties, ¹³C NMR is crucial for confirming its structure and purity.

Predicted ¹³C NMR Spectral Data for this compound

The structure of this compound is presented below with a systematic numbering of the carbon atoms for clear spectral assignment.

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~128 | Quaternary aromatic carbon, deshielded by the malonate group. |

| C2, C6 | ~129 | Aromatic CH carbons ortho to the malonate group. |

| C3, C5 | ~114 | Aromatic CH carbons meta to the malonate group and ortho to the methoxy group, shielded by the strong electron-donating effect of the methoxy group. |

| C4 | ~159 | Aromatic carbon attached to the oxygen of the methoxy group, strongly deshielded. |

| C7 | ~57 | Methine carbon (CH) of the malonate, deshielded by the adjacent aromatic ring and two carbonyl groups. |

| C8, C11 | ~168 | Carbonyl carbons of the ester groups.[2][3][4] |

| C9, C12 | ~62 | Methylene carbons (CH₂) of the ethyl ester groups, deshielded by the adjacent oxygen atom.[2] |

| C10 | ~14 | Methyl carbons (CH₃) of the ethyl ester groups.[2] |

| C13 | ~55 | Methyl carbon (CH₃) of the methoxy group.[5][6] |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 20-50 mg of the purified compound.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its carbon signal at ~77 ppm serves as a convenient internal reference.

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a spectrometer with a field strength of at least 75 MHz for ¹³C observation.

- Tune and match the probe for the ¹³C frequency.

- Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

- Acquisition Time (AQ): Typically 1-2 seconds.

- Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5 times the longest T₁ of the carbon atoms) is necessary to ensure full relaxation of all nuclei.[7][8][9] The addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten T₁ values and reduce the required delay.[8]

- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

- Spectral Width (SW): A range of 0-220 ppm is generally sufficient to cover the chemical shifts of most organic compounds.[10]

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.

- Perform baseline correction.

- Reference the spectrum by setting the CDCl₃ peak to 77.16 ppm.

// Nodes

sample_prep [label="Sample Preparation\n(20-50 mg in 0.6-0.7 mL CDCl3)"];

spectrometer_setup [label="Spectrometer Setup\n(Tune, Match, Shim)"];

acquisition [label="Data Acquisition\n(Proton Decoupled Pulse Program)"];

processing [label="Data Processing\n(FT, Phasing, Baseline Correction)"];

analysis [label="Spectral Analysis\n(Peak Picking, Integration, Assignment)"];

// Edges

sample_prep -> spectrometer_setup [label="Insert Sample"];

spectrometer_setup -> acquisition [label="Set Parameters"];

acquisition -> processing [label="FID Data"];

processing -> analysis [label="Processed Spectrum"];

}

Caption: Workflow for ¹³C NMR spectral acquisition and analysis.

Interpretation and Analysis of the Spectrum

The predicted ¹³C NMR spectrum of this compound will exhibit a total of 9 distinct signals, as the two ethyl groups are chemically equivalent due to free rotation.

-

Aromatic Region (110-160 ppm): The aromatic region will display four signals corresponding to the six carbons of the 4-methoxyphenyl ring.

-

The carbon atom C4, directly attached to the electron-donating methoxy group, will be the most deshielded aromatic carbon, appearing around 159 ppm.[11]

-

The quaternary carbon C1, attached to the malonate moiety, will be less deshielded than C4.

-

The protonated aromatic carbons C3 and C5, ortho to the methoxy group, will be significantly shielded due to the strong resonance effect of the oxygen, appearing at a lower chemical shift (around 114 ppm).[11]

-

The carbons C2 and C6, meta to the methoxy group, will be less affected and will appear at a more typical aromatic chemical shift of around 129 ppm.

-

-

Carbonyl Region (160-185 ppm): A single, relatively low-intensity signal is expected around 168 ppm, corresponding to the two equivalent carbonyl carbons (C8, C11) of the diethyl ester groups. Carbons in esters and acids typically resonate in this range.[3][4]

-

Aliphatic Region (0-70 ppm): This region will contain four signals.

-

The methine carbon C7 of the malonate is deshielded by three electron-withdrawing groups (the aromatic ring and two carbonyls), and its signal is predicted to be around 57 ppm.

-

The methylene carbons (C9, C12) of the ethyl groups, being attached to the ester oxygens, will be deshielded and appear around 62 ppm.[2]

-

The methoxy carbon (C13) signal will be found at approximately 55 ppm, a characteristic shift for methoxy groups on an aromatic ring.[5][6]

-

The terminal methyl carbons (C10) of the ethyl groups will be the most shielded carbons in the molecule, resonating at the lowest chemical shift, around 14 ppm.[2]

-

The Influence of Solvent Effects

It is important to note that the chemical shifts in ¹³C NMR can be influenced by the choice of solvent.[12][13][14] Solvents can interact with the solute through various mechanisms, including hydrogen bonding and dielectric effects, which can alter the electron density around the carbon nuclei and thus their resonance frequencies.[15] While CDCl₃ is a standard choice, spectra recorded in other solvents like DMSO-d₆ or acetone-d₆ may show slight variations in chemical shifts.[12][13]

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and unambiguous fingerprint of its carbon framework. By analyzing the chemical shifts and number of signals in the aromatic, carbonyl, and aliphatic regions, researchers can confidently confirm the identity and structural integrity of this compound. The predictive analysis, based on the well-understood principles of NMR spectroscopy and data from related structures, offers a robust framework for interpreting the experimental spectrum. This guide serves as a practical resource for scientists engaged in the synthesis, purification, and characterization of this and similar molecules.

References

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029573). Available from: [Link].

-

PubChem. Diethyl Malonate | C₇H₁₂O₄ | CID 7761. Available from: [Link].

-

S. H. Grover, J. P. Guthrie, J. B. Stothers, and C. T. Tan. "A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine." Canadian Journal of Chemistry, 53(9), 1351-1361 (1975). Available from: [Link].

-

ResearchGate. ¹³C and ¹H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Available from: [Link].

-

M. A. Hill, and M. A. G. Berg. "¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups." Organic Letters, 16(6), 1764-1767 (2014). Available from: [Link].

-

H. Schneider, and W. Freitag. "Solvent Effects on ¹³C Nuclear Magnetic Resonance Shifts of Polar Aliphatic Compounds. A Charge Separation Model." Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 75, 121-129 (1979). Available from: [Link].

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0033895). Available from: [Link].

-

Canadian Science Publishing. "A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine." Available from: [Link].

-

Magritek. Quantification of single components in complex mixtures by ¹³C NMR. Available from: [Link].

-

StudySmarter. How many ¹³C signals would you expect from anisole?. Available from: [Link].

-

G. W. Buchanan, G. Montaudo, and P. Finocchiaro. "VIII. ¹³C SPECTRA OF SOME SUBSTITUTED ANISOLES." Canadian Journal of Chemistry, 52(5), 767-773 (1974). Available from: [Link].

-

HAL Open Science. ¹³C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link].

-

University of Ottawa NMR Facility Blog. How Can I Get a Quantitative ¹³C NMR Spectrum?. Available from: [Link].

-

ACS Publications. "Carbon-13 nuclear magnetic resonance spectroscopy. Solvent effects on chemical shifts." The Journal of Physical Chemistry. Available from: [Link].

-

ACS Publications. "¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups." Organic Letters. Available from: [Link].

-

Central Facility for Advanced Research. Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance). Available from: [Link].

-

Sci-Hub. "Intrinsic carbon‐13 NMR solvent shifts in hydrocarbons. Relevance of long range substituent parameters." Organic Magnetic Resonance. Available from: [Link].

-

University of Wisconsin-Madison. Summary of C13-NMR Interpretation. Available from: [Link].

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link].

-

Chemguide. interpreting C-13 NMR spectra. Available from: [Link].

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link].

-

ResearchGate. C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available from: [Link].

-

University of Bath. ¹³C NMR Spectroscopy. Available from: [Link].

-

PubChem. Diethyl methylmalonate | C₈H₁₄O₄ | CID 11857. Available from: [Link].

-

NIST WebBook. Diethyl malonate. Available from: [Link].

-

Compound Interest. A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. Available from: [Link].

-

University of California, Los Angeles. ¹³C NMR Chemical Shift Table. Available from: [Link].

Sources

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Anisole(100-66-3) 13C NMR [m.chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solvent effects on 13C nuclear magnetic resonance shifts of polar aliphatic compounds. A charge separation model - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the FTIR Analysis of Diethyl 2-(4-methoxyphenyl)malonate

Abstract: This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of FTIR spectroscopy as applied to this specific molecule, offers a detailed, field-proven experimental protocol, and presents an in-depth interpretation of the resulting spectral data. By elucidating the correlation between molecular structure and vibrational modes, this guide serves as a practical resource for the characterization and quality control of this important synthetic building block.

Introduction: The Significance of Characterizing this compound

This compound is a pivotal intermediate in organic synthesis, particularly in the realm of medicinal chemistry.[1] Its structure, featuring a reactive methylene group flanked by two ester functionalities and a methoxyphenyl moiety, makes it a versatile precursor for a variety of pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.

FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2][3] This makes it an indispensable tool for confirming the identity and assessing the purity of this compound. This guide will walk you through the essential aspects of its FTIR analysis, from first principles to practical application.

Foundational Principles of FTIR Spectroscopy

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a sample.[2] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed.[4] This absorption of energy excites the bond to a higher vibrational state. An FTIR spectrometer utilizes a Michelson interferometer to pass a wide range of IR frequencies through the sample simultaneously.[5] The resulting interferogram is then subjected to a mathematical operation called a Fourier transform, which converts the data into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[5]

The position, intensity, and shape of the absorption bands in an FTIR spectrum provide detailed information about the molecular structure. For this compound, we can anticipate characteristic absorptions arising from its key functional groups: the ester carbonyls (C=O), the ether linkage (C-O-C), the aromatic ring (C=C and C-H), and the aliphatic chains (C-H).

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a reliable method for obtaining the FTIR spectrum of this compound, which exists as a colorless liquid at room temperature.[6]

Instrumentation and Materials

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

Sample Introduction Accessory: An Attenuated Total Reflectance (ATR) accessory with a zinc selenide (ZnSe) or diamond crystal is highly recommended for its simplicity and minimal sample preparation. Alternatively, salt plates (potassium bromide, KBr, or sodium chloride, NaCl) can be used for a traditional transmission measurement.[7][8]

-

Sample: this compound, ≥95% purity.[6]

-

Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free laboratory wipes.

Step-by-Step ATR-FTIR Procedure

-

Instrument Preparation: Ensure the spectrometer is powered on and has undergone its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol, followed by a dry wipe.

-

Acquire a background spectrum. This is a critical step that measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.

-

-

Post-Measurement Cleanup:

-

Thoroughly clean the ATR crystal using isopropanol and lint-free wipes to prevent cross-contamination of subsequent samples.

-

Alternative Transmission Method (Salt Plates)

-

Place one to two drops of the liquid sample onto the surface of a polished KBr or NaCl salt plate.[8][9]

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[9]

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum using the same parameters as the ATR method.

-

After the analysis, promptly disassemble the plates and clean them thoroughly with a non-aqueous solvent like isopropanol, as they are susceptible to damage from moisture.[8]

Caption: Key Functional Groups of the Analyte.

Carbonyl (C=O) Stretching Vibrations

The most prominent features in the spectrum will be the strong absorption bands from the two ester carbonyl groups. For aliphatic esters, this stretching vibration typically occurs in the range of 1750-1735 cm⁻¹. [10][11]The presence of two ester groups attached to the same carbon atom may lead to a single, intense, and slightly broadened peak in this region.

C-O Stretching and C-C Vibrations

The ester functional groups also exhibit C-O stretching vibrations, which are typically strong and appear in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. [10][11]Esters often show two distinct C-O stretching bands. [12]Additionally, the aromatic ether linkage contributes a strong, characteristic asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹. [13]A symmetric C-O-C stretch for the ether is also expected at a lower wavenumber, often around 1040 cm⁻¹. [14]

Aromatic Ring Vibrations

The 4-methoxyphenyl group gives rise to several characteristic peaks:

-

Aromatic C-H Stretch: A sharp, medium-intensity band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) is indicative of C-H bonds on the aromatic ring. [10]* Aromatic C=C Stretch: One or more medium to sharp bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring. [10]

Aliphatic C-H Stretching and Bending Vibrations

The ethyl and methoxy groups, as well as the malonate backbone, contain sp³ hybridized C-H bonds. These will produce:

-

C-H Stretch: Medium to strong absorption bands in the 3000-2850 cm⁻¹ region. [15]* C-H Bending: Medium intensity bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups are expected in the 1470-1365 cm⁻¹ range. [15]

Summary of Expected Absorption Bands

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium |

| 3000 - 2850 | Aliphatic C-H (CH₂, CH₃) | Stretch | Medium to Strong |

| 1750 - 1735 | Ester C=O | Stretch | Strong |

| 1600 - 1450 | Aromatic C=C | Ring Stretch | Medium to Sharp |

| 1470 - 1365 | Aliphatic C-H (CH₂, CH₃) | Bend | Medium |

| 1300 - 1200 | Aromatic Ether & Ester C-O | Asymmetric Stretch | Strong |

| 1200 - 1000 | Ester & Ether C-O | Symmetric Stretch | Strong |

Conclusion: A Self-Validating System for Compound Identity

The FTIR spectrum of this compound provides a rich dataset that serves as a self-validating confirmation of its molecular structure. The presence of strong, characteristic absorption bands for the ester carbonyls, the aromatic ether, and the distinct C-H stretching regions collectively form a unique fingerprint. By following the detailed protocol and utilizing the spectral interpretation guide provided, researchers and drug development professionals can confidently verify the identity and purity of this crucial synthetic intermediate, ensuring the integrity of their scientific endeavors. Any significant deviation from the expected peak positions or the appearance of unexpected bands (e.g., a broad O-H stretch around 3300 cm⁻¹) would indicate the presence of impurities or degradation, prompting further investigation.

References

-

Agilent Technologies. (n.d.). A 4300 Handheld FTIR Spectrometer. As mentioned in a study on historical pigments. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). Far-Infrared Spectra of Saturated Esters. Retrieved from [Link]

-

Edinburgh Instruments. (2023). What is FTIR Spectroscopy? Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl 2-(4-Methoxybenzyl)malonate. In PubChem Compound Database. Retrieved from [Link]

-

mzCloud. (2017). Diethyl malonate. Retrieved from [Link]

-

FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Anisole. In NIST Chemistry WebBook. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

-

University of the West Indies at Mona, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy - principles and applications. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl diethylmalonate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Anisole, 2,4-bis(chloromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | RUO [benchchem.com]

- 2. edinst.com [edinst.com]

- 3. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. eng.uc.edu [eng.uc.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Diethyl 2-(4-methoxyphenyl)malonate

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Diethyl 2-(4-methoxyphenyl)malonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the fragmentation of this molecule, offering field-proven insights into its mass spectral behavior.

Introduction: The Significance of this compound

This compound, with a molecular formula of C₁₄H₁₈O₅ and a molecular weight of 266.29 g/mol , is a versatile intermediate in organic synthesis.[1] Its structure, featuring a substituted aromatic ring and two ester functionalities, makes it a valuable building block for various heterocyclic compounds and more complex molecular architectures. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in synthetic applications.

Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This process provides a detailed "fingerprint" of the molecule, revealing structural information through the analysis of its fragment ions. For aromatic esters like this compound, we can anticipate specific fragmentation pathways influenced by the stability of the aromatic ring and the characteristic reactions of the ester groups.

Predicted Mass Spectrometry Fragmentation Pattern

The primary and most significant fragmentation event anticipated for this compound is the loss of the entire diethyl malonate moiety.[2] This is a characteristic fragmentation for 2-substituted diethyl malonate derivatives.[2]

Key Fragmentation Pathways

The major fragmentation pathways for this compound are depicted below. The ionization process begins with the removal of an electron to form the molecular ion (M⁺˙) at m/z 266.

Diagram of the primary fragmentation pathway:

Caption: Predicted primary fragmentation pathway of this compound.

Explanation of Key Fragments:

-

Molecular Ion (m/z 266): The presence of a prominent molecular ion peak is expected due to the stabilizing effect of the aromatic ring.[2]

-

Base Peak (m/z 121): The most abundant fragment ion, the base peak, is predicted to be at m/z 121. This corresponds to the 4-methoxybenzyl cation ([C₈H₉O]⁺). Its high stability is attributed to the resonance delocalization of the positive charge across the benzene ring and the methoxy group. This ion is formed via an alpha-cleavage, leading to the loss of the diethyl malonate radical.

-

Fragment at m/z 221: This fragment, [M - OC₂H₅]⁺, arises from the characteristic loss of an ethoxy radical (•OC₂H₅) from one of the ester groups, a common fragmentation pathway for ethyl esters.

-

Fragment at m/z 193: Subsequent loss of a carbon monoxide (CO) molecule from the m/z 221 fragment can lead to the formation of an ion at m/z 193.

-

Fragment at m/z 107: The tropylium ion is a common and stable fragment in the mass spectra of compounds containing a benzyl moiety. However, in this case, a fragment at m/z 107, corresponding to the [C₇H₇O]⁺ ion, could be formed by the loss of a methylene group (CH₂) from the base peak at m/z 121.

Summary of Predicted Key Fragment Ions:

| m/z | Proposed Structure | Formation Pathway | Significance |

| 266 | [C₁₄H₁₈O₅]⁺˙ | Molecular Ion | Confirms molecular weight |

| 221 | [C₁₂H₁₃O₄]⁺ | Loss of •OC₂H₅ from the molecular ion | Characteristic of ethyl esters |

| 193 | [C₁₁H₁₃O₃]⁺ | Loss of CO from the m/z 221 fragment | Secondary fragmentation |

| 121 | [C₈H₉O]⁺ | Loss of •CH(COOC₂H₅)₂ from the molecular ion | Base Peak, highly stable 4-methoxybenzyl cation |

| 107 | [C₇H₇O]⁺ | Loss of CH₂ from the m/z 121 fragment | Further fragmentation of the base peak |

Experimental Protocol for Mass Spectrometric Analysis

To obtain the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) or direct infusion analysis can be employed.

Diagram of the Experimental Workflow:

Caption: A typical GC-MS workflow for the analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID DB-5ms or equivalent, is suitable.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and major fragment ions, and compare them with the predicted fragmentation pattern.

Conclusion: A Predictive Yet Powerful Analytical Approach

In the absence of a publicly available reference spectrum, this guide provides a robust, scientifically grounded prediction of the mass spectral fragmentation of this compound. The proposed fragmentation pathways, centered around the highly stable 4-methoxybenzyl cation, offer a reliable framework for the identification and structural elucidation of this compound in complex mixtures. The detailed experimental protocol provides a clear roadmap for researchers to obtain and verify these fragmentation patterns in their own laboratories. This in-depth understanding is invaluable for professionals engaged in synthetic chemistry and drug development, ensuring the confident characterization of this important chemical intermediate.

References

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. [Link]

-

PubChem Compound Summary for CID 2785178, this compound. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Significance of Diethyl 2-(4-methoxyphenyl)malonate